molecular formula C14H22ClNO2 B1395481 3-(4-Propoxyphenoxy)piperidine hydrochloride CAS No. 1220033-91-9

3-(4-Propoxyphenoxy)piperidine hydrochloride

Cat. No.: B1395481
CAS No.: 1220033-91-9
M. Wt: 271.78 g/mol
InChI Key: YNAUWHVDAXBWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Propoxyphenoxy)piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-Propoxyphenoxy)piperidine hydrochloride involves several steps:

    Condensation Reaction: Piperidine and 1,3-dihalogen propane are reacted in a water-soluble polar aprotic solvent under the action of an alkali compound to obtain N-(3-halide propyl) piperidine.

    Etherification: The N-(3-halide propyl) piperidine is then reacted with 3-(4-chlorphenyl) propyl alcohol in the solvent under the action of the alkali compound to obtain 1-[3-[3-(4-chlorphenyl) propoxy] propyl]-piperidine.

    Hydrochloride Formation: The final step involves reacting 1-[3-[3-(4-chlorphenyl) propoxy] propyl]-piperidine with hydrochloric acid to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, convenient, and cost-effective, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Propoxyphenoxy)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It has potential therapeutic effects and is used in the development of new drugs.

    Industry: It is used in manufacturing processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or inverse agonist at certain receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

3-(4-Propoxyphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperine: An alkaloid found in black pepper with various pharmacological properties.

    Pitolisant: A piperidine derivative used as a medication for narcolepsy.

These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-(4-propoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-10-16-12-5-7-13(8-6-12)17-14-4-3-9-15-11-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAUWHVDAXBWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-91-9
Record name Piperidine, 3-(4-propoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Propoxyphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Propoxyphenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Propoxyphenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Propoxyphenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Propoxyphenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Propoxyphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.